- Process for preparing an indole compound, India, , ,

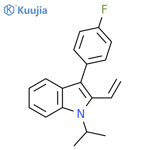

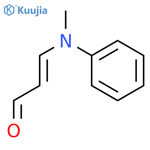

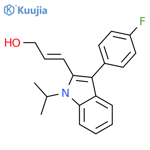

Cas no 93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

93957-50-7 structure

Nombre del producto:(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

Número CAS:93957-50-7

MF:C20H18FNO

Megavatios:307.36142873764

MDL:MFCD03840863

CID:61665

PubChem ID:160871011

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal

- (E)-3-[3-(4-Fluorophenyl)-1-(Isopropyl)-1h-Indol-2-yl]-2-Propenal

- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]acrolein

- (E)-3-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2"-yl]-2-propnal

- (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal

- Fluvastatin F-2

- 1-Isopropyl-2-acrolein-3-(4-fluorophenyl)-indole

- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]propenal

- (e)-3-[3'-(4''-fluorophenyl)-1'-(1''-methylethyl)-1h-indol-2''-yl]-2-propnal

- 3-(3-4-fluorophenyl-1-isopropyl-1h-indole-2-yl) propenal

- Fenal

- 3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-(E)-2-PROPENAL

- 2-Propenal, 3-[3-(4-fluo

- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (ACI)

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)- (ZCI)

- 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal

- EC 425-370-4

- DTXSID301153342

- NS00077717

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-

- (e)-3-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-propenal

- MFCD03840863

- AC-26812

- (e)-3-(3-(4-fluorophenyl)-1-isopropyl-1h-indol-2-yl) acrylaldehyde

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-

- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-2-INDOLYL]PROPENAL

- (E)-3-[3'-(4'-Fluorophenyl)-1'-(1'-methylethyl)-1H-indol-2'-yl]-2-propnal

- (2E)-3-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-enal

- 3-(3-(4-FLUOROPHENYL)-1-ISOPROPYL-1H-INDOL-2-YL)ACRYLALDEHYDE

- (E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal

- (E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]prop-2-enal

- Q-102780

- 129332-30-5

- AC-29005

- SCHEMBL5847130

- A1-01698

- AS-12807

- AKOS015896063

- CS-W008265

- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-2-PROPENAL

- C20H18FNO

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-; 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)-; (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal

- DVWHSTKQJBIYCK-VMPITWQZSA-N

- F0819

- 93957-50-7

-

- MDL: MFCD03840863

- Renchi: 1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+

- Clave inchi: DVWHSTKQJBIYCK-VMPITWQZSA-N

- Sonrisas: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\C=O

Atributos calculados

- Calidad precisa: 307.13700

- Masa isotópica única: 307.137242360g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 23

- Cuenta de enlace giratorio: 4

- Complejidad: 427

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 1

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 22

- Xlogp3: 4.4

Propiedades experimentales

- Color / forma: No data available

- Denso: 1.10

- Punto de fusión: 129.0 to 133.0 deg-C

- Punto de ebullición: 497.643°C at 760 mmHg

- Punto de inflamación: 254.8±28.7 °C

- PSA: 22.00000

- Logp: 5.24040

- Sensibilidad: Sensitive to air

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H317-H410

- Declaración de advertencia: P261-P272-P273-P280-P302+P352+P333+P313+P362+P364-P391-P501

- Número de transporte de mercancías peligrosas:UN 3077 9/PG III

- Instrucciones de Seguridad: S2-S22-S24-S37-S60-S61

-

Señalización de mercancías peligrosas:

- Grupo de embalaje:III

- Condiciones de almacenamiento:Store at room temperature

- Nivel de peligro:9

- Términos de riesgo:R43; R50/53

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047045-5g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 5g |

¥44.00 | 2024-04-24 | |

| Ambeed | A112502-10g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 10g |

$9.0 | 2025-02-20 | |

| Ambeed | A112502-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 100g |

$82.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0819-25g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98.0%(GC) | 25g |

¥3100.0 | 2022-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E74870-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 100g |

¥325.0 | 2023-09-07 | |

| Key Organics Ltd | AS-12807-10MG |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | AS-12807-1MG |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 1mg |

£37.00 | 2025-02-09 | |

| TRC | F595670-1000mg |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 1g |

$150.00 | 2023-05-18 | ||

| Chemenu | CM147756-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 95%+ | 100g |

$234 | 2021-08-05 | |

| Key Organics Ltd | AS-12807-100G |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 100g |

£275.00 | 2025-02-09 |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 3 °C; 3 °C → rt; > 1 min, rt

1.2 Solvents: Dimethylformamide ; rt; 8 h, rt

1.2 Solvents: Dimethylformamide ; rt; 8 h, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

Referencia

- Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Solvents: Chloroform-d ; 2 d, rt

Referencia

- Bronsted Acids Enable Three Molecular Rearrangements of One 3-Alkylidene-2H-1,2-oxazine Molecule into Distinct Heterocyles, Organic Letters, 2018, 20(4), 1038-1041

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride

Referencia

- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 10 min, 5 - 7 °C

1.2 3 h, reflux; reflux → rt

1.3 Reagents: Water ; 1.5 h

1.2 3 h, reflux; reflux → rt

1.3 Reagents: Water ; 1.5 h

Referencia

- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium), Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C

Referencia

- Method for preparation of (+)-fluvastatin, Korea, , ,

Synthetic Routes 7

Condiciones de reacción

Referencia

- Synthesis of (E)-3-[3-(4-fluorophenyl)-1-methylethyl)-1H- indol-2-yl]-2-propenal, Zhongguo Yaowu Huaxue Zazhi, 1998, 8(1), 50-53

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C

1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

Referencia

- Facile and Highly Enantioselective Synthesis of (+)- and (-)-Fluvastatin and Their Analogues, Journal of Organic Chemistry, 2010, 75(22), 7514-7518

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile

Referencia

- Synthesis, characterization, crystal studies of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, Crystal Structure Theory and Applications, 2013, 2(4), 150-156

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 45 min, 5 - 7 °C

1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C

1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C

1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C

1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C

Referencia

- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium), Hecheng Huaxue, 2008, 16(3), 358-361

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C

1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C

1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C

1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C

1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C

Referencia

- Synthesis, crystal studies and in vivo anti-hyperlipidemic activities of indole derivatives containing fluvastatin nucleus, RSC Advances, 2015, 5(48), 38748-38759

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

Referencia

- Vinylformylation utilizing propeniminium salts, Journal of Organic Chemistry, 1992, 57(11), 3250-2

Synthetic Routes 13

Condiciones de reacción

Referencia

- Preparation of N,N-disubstituted (E)-3-amino-2-propenals as mevalonate analog intermediates, United States, , ,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt

Referencia

- Palladium-catalyzed synthesis of 2-alkenyl-3-arylindoles via a dual α-arylation strategy: formal synthesis of the antilipemic drug fluvastatin, Organic & Biomolecular Chemistry, 2015, 13(45), 10995-11002

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C

Referencia

- A catalytic approach to the synthesis of (+)-fluvastatin analogue, Bulletin of the Korean Chemical Society, 2011, 32(10), 3748-3751

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Raw materials

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2Z)-

- 3-(N-Phenyl-N-methyl)aminoacrolein

- 1H-Indole, 2-ethenyl-3-(4-fluorophenyl)-1-(1-methylethyl)-

- 1-Isopropyl-3-(4-fluorophenyl)indole

- 2-Propen-1-ol, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-,(E)-

- trans 3-(N-Methylanilino)acrolein

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Preparation Products

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Literatura relevante

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Peng Chen Nanoscale, 2010,2, 1474-1479

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde) Productos relacionados

- 129332-30-5(3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

- 63041-50-9(6,12b-Dihydro-3-methylcholanthrene)

- 2138165-84-9(3-methyl-1-2-(1H-1,2,3,4-tetrazol-1-yl)ethyl-1H-pyrazol-4-amine)

- 18686-81-2(2H-Tetrazole-5-thiol)

- 2228622-45-3(1,1-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-amine)

- 1249511-32-7(3-(2-bromo-4-fluorophenyl)-2-methylpropanoic acid)

- 2228254-69-9(3-oxo-1-1-(propan-2-yl)-1H-pyrazol-5-ylcyclobutane-1-carbonitrile)

- 2228295-38-1(4-5-(pyrrolidin-2-yl)-1,3-thiazol-2-ylmorpholine)

- 2227743-51-1((2R)-4-cyclohexylbutan-2-amine)

- 1804272-73-8(2-Bromomethyl-4-chloro-5-difluoromethyl-1H-benzimidazole)

Proveedores recomendados

Nanjing Jubai Biopharm

Miembros de la medalla de oro

Proveedor de China

Lote

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

钜澜化工科技(青岛)有限公司

Miembros de la medalla de oro

Proveedor de China

Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Zhejiang Brunova Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote